molecular formula C7H16O2 B14427502 1-Methoxy-2-hexanol CAS No. 80717-20-0

1-Methoxy-2-hexanol

Cat. No.: B14427502
CAS No.: 80717-20-0
M. Wt: 132.20 g/mol
InChI Key: ONDSSKDTLGWNOJ-UHFFFAOYSA-N
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Description

1-Methoxy-2-hexanol is an organic compound belonging to the class of alcohols. It features a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to a hexane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-hexanol can be synthesized through the reaction of hexene 1-epoxide with methanol. This reaction is typically catalyzed by acidic catalysts such as H-ZSM-5, which facilitates the ring-opening of the epoxide to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves hydroformylation of 1-pentene followed by hydrogenation of the resulting aldehydes. This method is practiced to produce mixtures of isomeric C6-alcohols, which are precursors to various plasticizers .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-hexanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

1-Methoxy-2-hexanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-2-hexanol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the methoxy group can engage in dipole-dipole interactions. These interactions influence the compound’s reactivity and its ability to act as a solvent or intermediate in chemical reactions .

Comparison with Similar Compounds

    1-Hexanol: Similar structure but lacks the methoxy group.

    2-Hexanol: Similar structure but the hydroxyl group is on the second carbon.

    1-Methoxy-2-propanol: Similar functional groups but a shorter carbon chain.

Uniqueness: 1-Methoxy-2-hexanol is unique due to the presence of both a hydroxyl and a methoxy group on a hexane backbone. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in synthesis, research, and industry .

Properties

CAS No.

80717-20-0

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

1-methoxyhexan-2-ol

InChI

InChI=1S/C7H16O2/c1-3-4-5-7(8)6-9-2/h7-8H,3-6H2,1-2H3

InChI Key

ONDSSKDTLGWNOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(COC)O

Origin of Product

United States

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